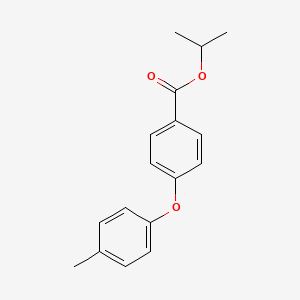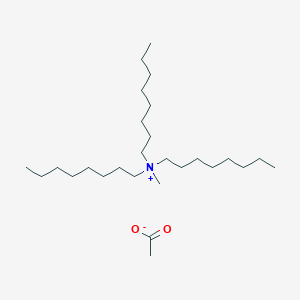
Methyltrioctylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltrioctylammonium acetate is a quaternary ammonium salt that is widely used in various chemical processes. It is known for its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This compound is particularly valued for its role in organic synthesis and industrial applications due to its stability and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltrioctylammonium acetate can be synthesized by reacting methyltrioctylammonium chloride with sodium acetate in an aqueous solution. The reaction typically involves mixing the two compounds in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, helps in achieving the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltrioctylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.
Substitution: Various nucleophiles can be used in substitution reactions, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated compounds, while reduction can produce various reduced forms of the original compound.
Applications De Recherche Scientifique
Methyltrioctylammonium acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions that involve immiscible phases.
Biology: It is employed in the extraction and purification of biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of various chemicals, including surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism by which methyltrioctylammonium acetate exerts its effects involves its ability to facilitate the transfer of reactants between different phases. This is achieved through the formation of ion pairs with the reactants, allowing them to move from one phase to another. The compound’s quaternary ammonium structure plays a crucial role in this process, as it provides the necessary ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltrioctylammonium chloride
- Methyltrioctylammonium bromide
- Methyltrioctylammonium carbonate
Uniqueness
Methyltrioctylammonium acetate is unique in its specific ionic interactions and solubility properties, which make it particularly effective as a phase transfer catalyst. Compared to its chloride and bromide counterparts, the acetate form offers different reactivity and solubility characteristics, making it suitable for specific applications where other quaternary ammonium salts may not be as effective.
Propriétés
Numéro CAS |
35675-83-3 |
|---|---|
Formule moléculaire |
C27H57NO2 |
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
methyl(trioctyl)azanium;acetate |
InChI |
InChI=1S/C25H54N.C2H4O2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-2(3)4/h5-25H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
ZPJMVXJOGCCDPH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)

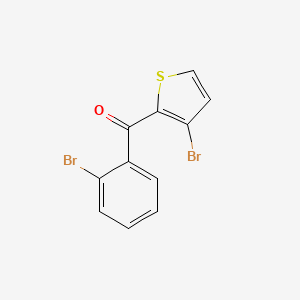
![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
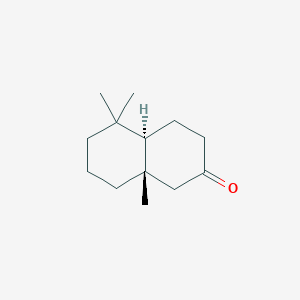
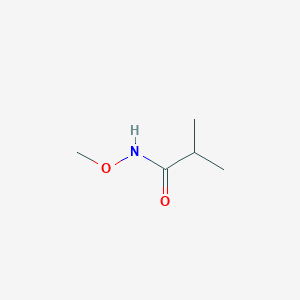
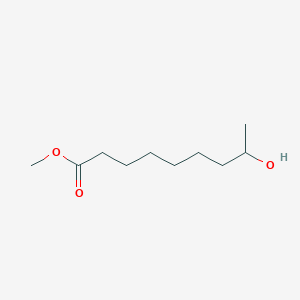
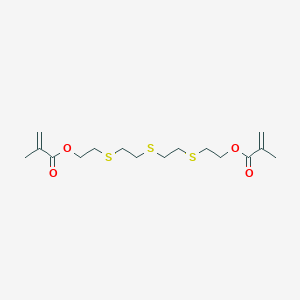
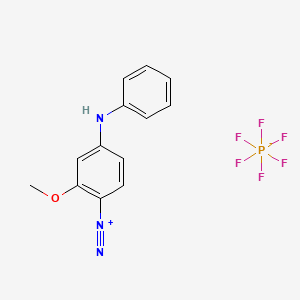
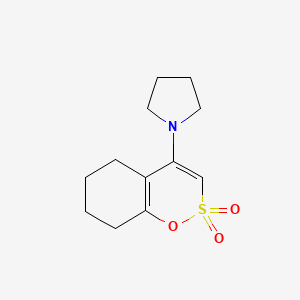
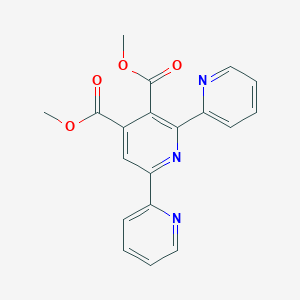

phosphanium bromide](/img/structure/B14138417.png)
